![molecular formula C22H16N2O3S B2878074 N-1,3-benzodioxol-5-yl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1040632-61-8](/img/structure/B2878074.png)
N-1,3-benzodioxol-5-yl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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Overview
Description
The compound “N-1,3-benzodioxol-5-yl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide” is a complex organic molecule. It contains several functional groups, including a benzodioxol group, a phenyl group, a pyrrole group, and a thiophene group . These groups are common in many organic compounds, including pharmaceuticals and dyes.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds have been involved in reactions such as Claisen-Schmidt condensation .Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
Dearomatising Rearrangements and Heterocyclic Synthesis
Thiophene-3-carboxamides, related to the queried compound, undergo dearomatising cyclisation upon treatment with lithiated derivatives, leading to the formation of pyrrolinones, azepinones, or partially saturated azepinothiophenes. This process demonstrates the compound's utility in constructing complex heterocyclic structures with potential biological activity (Clayden et al., 2004).
Antibacterial Properties
Hydrazides of 3-pyrrol-1-ylthieno[3,2-b]pyridin-2-carboxylic acid, structurally similar to the queried compound, have been synthesized and shown to possess antibacterial properties. This highlights the potential application of such compounds in the development of new antibacterial agents (Kostenko et al., 2015).
Polymer Science and Material Chemistry
High-Efficiency Polymer Solar Cells
Poly(2-(5-(5,6-bis(octyloxy)-4-(thiophen-2-yl)benzo[c][1,2,5]thiadiazol-7-yl)thiophen-2-yl)-9-octyl-9H-carbazole) (HXS-1), a polymer derived from thiophene, has been used as the donor material in polymer solar cells, achieving a power conversion efficiency (PCE) of 5.4%. This indicates the utility of thiophene derivatives in the development of efficient solar cell materials (Qin et al., 2009).
Pharmacology and Drug Development
Cancer Chemoresistance and Antitumor Activity
Thiophene carboxamide derivatives have been explored for their ability to overcome cancer chemoresistance via inhibition of angiogenesis and P-glycoprotein efflux pump activity. This dual action suggests a promising approach for enhancing the efficacy of chemotherapy by reversing drug resistance mechanisms (Mudududdla et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c25-22(23-16-8-9-18-19(12-16)27-14-26-18)21-20(24-10-4-5-11-24)17(13-28-21)15-6-2-1-3-7-15/h1-13H,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQPTHOPERSKCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C(=CS3)C4=CC=CC=C4)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-benzodioxol-5-yl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide |
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